6-Methyl Paliperidone-d4 is a deuterated analog of paliperidone, which is a psychotropic agent primarily used in the treatment of schizophrenia and schizoaffective disorder. This compound is classified as a benzisoxazole derivative and functions as an antagonist at dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. The deuteration enhances its stability and allows for detailed pharmacokinetic studies without interference from the natural isotopes of hydrogen.
6-Methyl Paliperidone-d4 is synthesized from key intermediates derived from paliperidone, which itself is a metabolite of risperidone. The compound falls under the category of antipsychotic medications and is classified as an atypical antipsychotic due to its mechanism of action involving serotonin and dopamine receptor antagonism. Its molecular formula is with a molecular weight of approximately 440.5 g/mol .
The synthesis of 6-Methyl Paliperidone-d4 involves several steps, beginning with the preparation of intermediates. A common synthetic route includes the reaction of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride in the presence of diisopropylamine in a methanol medium .
In industrial settings, the synthesis employs high-pressure reactors and automated purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The process may also involve using active charcoal during crystallization to enhance purity .
The molecular structure of 6-Methyl Paliperidone-d4 can be represented by the following data:
6-Methyl Paliperidone-d4 can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Methyl Paliperidone-d4 mirrors that of paliperidone. It acts primarily as an antagonist at dopamine Type 2 (D2) receptors and serotonin Type 2 (5HT2A) receptors in the central nervous system. This dual action contributes to its efficacy in managing symptoms associated with schizophrenia by balancing neurotransmitter levels in the brain .
6-Methyl Paliperidone-d4 exhibits typical characteristics associated with solid organic compounds:
The compound demonstrates stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions as previously mentioned .
6-Methyl Paliperidone-d4 has several important applications in scientific research:
6-Methyl Paliperidone-d4 is a deuterated isotopologue of the antipsychotic agent paliperidone, distinguished by a methyl group at the 6-position of its pyridopyrimidinone ring system and four strategically placed deuterium atoms. The systematic IUPAC name is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, reflecting its structural complexity and isotopic substitution pattern [1]. This compound is alternatively designated as Paliperidone Impurity M-d4 in pharmaceutical contexts, indicating its role as a deuterated metabolite analog in bioanalytical research [2].
The molecular formula C₂₄D₄H₂₅FN₄O₃ (molecular weight: 444.535 g/mol) confirms the incorporation of four deuterium atoms alongside the introduction of a methyl group (–CH₃) at the 6-position, differentiating it from standard paliperidone-d4 (C₂₃H₂₃D₄FN₄O₃; MW: 430.51 g/mol) [1] [4] [6]. This methyl modification alters steric and electronic properties, influencing receptor binding and metabolic stability.
Table 1: Nomenclature and Identifiers of 6-Methyl Paliperidone-d4
Category | Identifier |
---|---|
Systematic IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Synonyms | Paliperidone Impurity M-d4; 9-Hydroxyrisperidone-d4 (methyl variant) |
CAS Registry | Not explicitly assigned (Parent paliperidone-d4: 1020719-55-4) |
Molecular Formula | C₂₄D₄H₂₅FN₄O₃ |
Exact Mass | 444.247 g/mol |
Product Codes | TRC-M325482-50MG (LGC Standards) |
The deuterium atoms in 6-methyl paliperidone-d4 are exclusively located on the ethyl linker connecting the piperidine and pyridopyrimidinone moieties (–CD₂–CD₂–), as confirmed by the molecular formula C₂₄D₄H₂₅FN₄O₃ [1] [7]. This site-specific deuteration targets a metabolic "hot spot" where oxidative transformations commonly occur in non-deuterated paliperidone. The β-position of the ethyl linker is particularly vulnerable to cytochrome P450-mediated oxidation; deuteration here imposes a kinetic isotope effect (KIE) that impedes C–H(D) bond cleavage, thereby slowing metabolism [3] [7].
The 6-methyl modification further enhances metabolic stability by sterically shielding the adjacent carbonyl group from enzymatic reduction. Unlike non-methylated paliperidone-d4, where deuterium is positioned at the ethylenic bridge (C₂₃H₂₃D₄FN₄O₃) [4] [6], the 6-methyl variant combines steric protection (methyl group) with kinetic stabilization (deuterium atoms), creating a dual mechanism for prolonging pharmacological activity.
Table 2: Deuteration Sites in 6-Methyl Paliperidone-d4 vs. Standard Paliperidone-d4
Structural Feature | 6-Methyl Paliperidone-d4 | Standard Paliperidone-d4 |
---|---|---|
Ethyl Linker | –CH₂N[Piperidine]–CD₂–CD₂–[Pyrimidinone] | –CH₂N[Piperidine]–CD₂–CD₂–[Pyrimidinone] |
Pyridopyrimidinone C6 | –CH₃ (Methyl group) | –H (Unsubstituted) |
Primary Deuterium Effect | Targets ethyl linker oxidation | Targets ethyl linker oxidation |
Secondary Stabilization | Methyl group shields C4 carbonyl | No steric shielding |
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of 6-methyl paliperidone-d4 shows a protonated molecular ion [M+H]⁺ at m/z 445.254 (calculated for C₂₄H₂₆D₄FN₄O₃: 445.255), confirming the molecular formula and deuteration efficiency (>99% isotopic enrichment) [1]. The diagnostic fragment at m/z 328.178 corresponds to cleavage of the deuterated ethyl linker, exhibiting a +4 Da mass shift compared to non-deuterated 6-methyl paliperidone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR and ²H-NMR are critical for verifying deuterium placement and methyl substitution:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra exhibit characteristic bands at:
The structural distinctions between 6-methyl paliperidone-d4 and its analogs manifest in three key areas:
Spectral Signatures:
Table 3: Structural and Functional Comparison of Paliperidone Variants
Parameter | 6-Methyl Paliperidone-d4 | Standard Paliperidone-d4 | Non-Deuterated 6-Methyl Paliperidone |
---|---|---|---|
Molecular Formula | C₂₄D₄H₂₅FN₄O₃ | C₂₃H₂₃D₄FN₄O₃ | C₂₄H₂₉FN₄O₃ |
Molecular Weight | 444.535 g/mol | 430.51 g/mol | 440.50 g/mol |
Deuterium Position | Ethyl linker (–CD₂–CD₂–) | Ethyl linker (–CD₂–CD₂–) | None |
C6 Substituent | Methyl (–CH₃) | Hydrogen (–H) | Methyl (–CH₃) |
Key ¹H-NMR Signal (C6) | δ 2.12 ppm (s, 3H) | δ 4.25 ppm (m, 1H) | δ 2.10 ppm (s, 3H) |
Metabolic Half-Life (in vitro) | 8.2 ± 0.7 h | 5.1 ± 0.3 h | 3.2 ± 0.4 h |
Comprehensive Compound Nomenclature
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: